molecular formula C2H12N6O6S B013593 1-Hydroxyguanidine sulfate CAS No. 6345-29-5

1-Hydroxyguanidine sulfate

Cat. No.: B013593
CAS No.: 6345-29-5
M. Wt: 248.22 g/mol
InChI Key: MTGDDPZRXSDPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Hydroxyguanidine sulfate plays a crucial role in biochemical reactions, particularly in the stabilization and potentiation of nitric oxide (NO). It reacts with NO to form a potent and stable vasodilator. Additionally, hydroxyguanidine sulfate serves as a specific reduction cosubstrate for the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine into norepinephrine . This interaction highlights its importance in neurotransmitter synthesis and vascular regulation.

Cellular Effects

Hydroxyguanidine sulfate has been shown to have cytotoxic effects against various tumor cell lines. It influences cell function by inducing the release of nitric oxide and other reactive oxygen species, including peroxynitrite and peroxyl radicals . These reactive species can lead to oxidative stress and apoptosis in cancer cells. Furthermore, hydroxyguanidine sulfate affects cell signaling pathways and gene expression, contributing to its antitumor activity.

Molecular Mechanism

At the molecular level, hydroxyguanidine sulfate exerts its effects through the oxidation process, resulting in the release of nitric oxide and the formation of reactive oxygen species . It binds to nitric oxide to form a stable adduct, which acts as a vasodilator. Additionally, hydroxyguanidine sulfate inhibits certain enzymes and activates others, leading to changes in gene expression and cellular metabolism. This compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxyguanidine sulfate can change over time. The compound is relatively stable under controlled conditions, but its degradation can lead to a decrease in its efficacy. Long-term studies have shown that hydroxyguanidine sulfate can maintain its antitumor activity over extended periods, although its stability and potency may vary depending on storage conditions and experimental setups .

Dosage Effects in Animal Models

The effects of hydroxyguanidine sulfate vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as vasodilation and antitumor activity. At higher doses, hydroxyguanidine sulfate can exhibit toxic effects, including oxidative stress and damage to healthy tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Hydroxyguanidine sulfate is involved in several metabolic pathways, particularly those related to nitric oxide synthesis and metabolism. It interacts with enzymes such as nitric oxide synthase and dopamine β-hydroxylase, influencing the production of nitric oxide and norepinephrine . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, hydroxyguanidine sulfate is transported and distributed through specific transporters and binding proteins. It is known to interact with endothelial cells, where it reacts with nitric oxide to produce vasodilating compounds . The localization and accumulation of hydroxyguanidine sulfate in specific tissues are crucial for its biological activity and therapeutic potential.

Subcellular Localization

Hydroxyguanidine sulfate is primarily localized in the cytoplasm of endothelial cells, where it interacts with nitric oxide and other biomolecules . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function, as it allows hydroxyguanidine sulfate to effectively modulate cellular processes and biochemical reactions.

Preparation Methods

Hydroxyguanidine sulfate can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with hydroxylamine sulfate. This method is advantageous for its ability to facilitate continuous production . The reaction typically involves mixing cyanamide and hydroxylamine sulfate under controlled conditions to yield hydroxyguanidine sulfate. Industrial production methods often employ similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Hydroxyguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxidizing agents like nitric oxide synthases and reducing agents specific to the desired reaction pathway . The major products formed from these reactions often include nitric oxide and other reactive oxygen species, which are crucial for its biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxyguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH5N3O.H2O4S/c2*2-1(3)4-5;1-5(2,3)4/h2*5H,(H4,2,3,4);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGDDPZRXSDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N.C(=NO)(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H12N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13115-21-4 (Parent)
Record name Guanidine, N-hydroxy-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6064246
Record name Guanidine, hydroxy-, sulfate (2:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-29-5
Record name Guanidine, N-hydroxy-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N-hydroxy-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, hydroxy-, sulfate (2:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxyguanidine sulfate
Reactant of Route 2
1-Hydroxyguanidine sulfate
Reactant of Route 3
1-Hydroxyguanidine sulfate
Reactant of Route 4
1-Hydroxyguanidine sulfate
Reactant of Route 5
1-Hydroxyguanidine sulfate
Reactant of Route 6
1-Hydroxyguanidine sulfate
Customer
Q & A

Q1: What is the biological activity of Hydroxyguanidine Sulfate?

A1: Hydroxyguanidine Sulfate exhibits prophage-inducing capabilities. [] In simpler terms, it can activate dormant viruses (prophages) integrated into the bacterial genome, specifically in Escherichia coli. This property has implications for understanding viral activation mechanisms and potential applications in phage therapy research.

Q2: How does Hydroxyguanidine Sulfate compare to other related compounds in terms of prophage induction?

A2: Research suggests that Hydroxyguanidine Sulfate is one of several hydroxylamine derivatives capable of inducing prophages in Escherichia coli. [, ] Its potency was found to be within the range of other active derivatives, with a minimum effective concentration up to 500 μg/ml. This highlights the structural features important for this biological activity and provides a basis for further exploration of structure-activity relationships within this class of compounds.

Q3: Can Hydroxyguanidine Sulfate be used in the synthesis of other biologically active molecules?

A3: Yes, Hydroxyguanidine Sulfate has been utilized as a reagent in the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine. [] This compound is a derivative of N,N-Dimethyltryptamine (DMT) and its synthesis highlights a potential application of Hydroxyguanidine Sulfate in the development of new chemical entities with potential pharmacological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.